molecular formula C22H22O11 B13397948 5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B13397948
M. Wt: 462.4 g/mol
InChI Key: GCLAFEGUXXHIFT-UHFFFAOYSA-N
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Description

Homoplantaginin is a flavonoid glycoside derived from the traditional Chinese medicinal plant, Salvia plebeia R. Br. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the context of vascular health and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homoplantaginin can be synthesized through the extraction of Salvia plebeia R. Br. The process involves the use of solvents such as methanol or ethanol to extract the flavonoid glycosides from the plant material. The extract is then subjected to chromatographic techniques to isolate homoplantaginin .

Industrial Production Methods: Industrial production of homoplantaginin typically involves large-scale extraction from Salvia plebeia R. Br. plants. The process is optimized to maximize yield and purity, often involving advanced chromatographic methods and solvent extraction techniques .

Chemical Reactions Analysis

Types of Reactions: Homoplantaginin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various homoplantaginin derivatives, each with unique biological activities and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Homoplantaginin exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Homoplantaginin is unique among flavonoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:

Homoplantaginin stands out due to its potent effects on vascular health and its ability to modulate multiple cellular pathways, making it a promising candidate for further research and therapeutic development.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLAFEGUXXHIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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